An In-depth Technical Guide to N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
An In-depth Technical Guide to N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide
CAS Number: 1255574-51-6
This technical guide provides a comprehensive overview of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, a substituted nitropyridine derivative. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of this compound class.
Chemical and Physical Properties
N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide is a small molecule with the chemical formula C₁₁H₁₅N₃O₃ and a molecular weight of 237.26 g/mol .[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1255574-51-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅N₃O₃ | [1] |
| Molecular Weight | 237.26 | [1] |
| Topological Polar Surface Area (TPSA) | 85.13 Ų | [1] |
| LogP | 1.447 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis
The synthesis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide can be envisioned as a two-step process starting from the commercially available 2-chloro-5-nitropyridine. The first step would involve the formation of a carbon-carbon bond to introduce the acetic acid moiety, followed by an amide coupling reaction.
Step 1: Synthesis of 2-(5-nitropyridin-2-yl)acetic acid
A common method to introduce an acetic acid group at the 2-position of a pyridine ring is through a cross-coupling reaction followed by hydrolysis. For instance, a Negishi or Kumada coupling of 2-chloro-5-nitropyridine with a suitable C2-synthon, such as a zinc or Grignard reagent derived from a protected acetic acid, could be employed. Alternatively, displacement of the chloride with a cyanide group followed by hydrolysis would also yield the desired carboxylic acid intermediate.
Step 2: Amide Coupling with tert-Butylamine
The final step involves the formation of the amide bond between 2-(5-nitropyridin-2-yl)acetic acid and tert-butylamine. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling reagents.[4][5]
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Materials:
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2-(5-nitropyridin-2-yl)acetic acid
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tert-Butylamine
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A suitable amide coupling reagent (e.g., HATU, HBTU, EDC/HOBt, or DCC)[4]
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A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
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Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)
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-
Procedure:
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Dissolve 2-(5-nitropyridin-2-yl)acetic acid in the chosen anhydrous solvent.
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Add the amide coupling reagent and the non-nucleophilic base to the solution.
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Stir the mixture at room temperature for a designated activation time (typically 15-30 minutes).
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Add tert-butylamine to the reaction mixture.
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Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
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Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove the coupling byproducts and excess reagents.
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The organic layer would then be dried and concentrated under reduced pressure.
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Proposed Experimental Protocol: Purification
The crude N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide would likely require purification.
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Method: Flash column chromatography on silica gel is a standard method for purifying compounds of this nature.
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Eluent: A gradient of ethyl acetate in hexanes or another suitable solvent system would be used to elute the product.
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Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity and Potential Applications
While specific biological data for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide is not available in published literature, the nitropyridine scaffold is a well-established pharmacophore in medicinal chemistry.[6][7][8]
Nitropyridine derivatives have been investigated for a wide range of biological activities, including:
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Anticancer: Some nitropyridine-containing compounds have shown activity against various cancer cell lines.[6]
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Antiviral: This scaffold is present in some compounds with antiviral properties.[6]
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Enzyme Inhibition: Derivatives have been shown to inhibit enzymes such as chymotrypsin and urease.[6][9]
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Agrochemicals: Nitropyridine derivatives have been developed as insecticides and herbicides.[8][9]
The presence of the nitro group often imparts specific electronic properties that can be crucial for binding to biological targets. The tert-butyl group is a bulky, lipophilic moiety that can influence the compound's solubility, membrane permeability, and steric interactions within a binding pocket.
Given the lack of specific data, the biological activity of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide remains to be elucidated. Researchers interested in this compound could explore its potential in the aforementioned therapeutic areas through in vitro screening assays.
Diagrams
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide.
General Amide Coupling Reaction
Caption: General mechanism of a HATU-mediated amide coupling reaction.
Conclusion
N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide is a derivative of the versatile nitropyridine class of compounds. While detailed experimental and biological data for this specific molecule are currently limited in the public domain, its structural features suggest potential for further investigation in medicinal and agrochemical research. The synthetic route proposed in this guide provides a viable starting point for its preparation and subsequent biological evaluation. Further studies are warranted to elucidate the specific biological activities and potential mechanisms of action of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. parchem.com [parchem.com]
- 3. chiralen.com [chiralen.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempanda.com [chempanda.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]



